molecular formula C6H10N4 B2912876 dimethylpyridazine-3,6-diamine CAS No. 2460750-09-6

dimethylpyridazine-3,6-diamine

Cat. No.: B2912876
CAS No.: 2460750-09-6
M. Wt: 138.174
InChI Key: AYDXHWVNRWTILS-UHFFFAOYSA-N
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Description

Dimethylpyridazine-3,6-diamine is an organic compound with the molecular formula C6H10N4. It is a derivative of pyridazine, characterized by the presence of two methyl groups at positions 3 and 6, and two amino groups at positions 4 and 5 on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylpyridazine-3,6-diamine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethylpyridazine-3,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

Dimethylpyridazine-3,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of dimethylpyridazine-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylpyridazine-3,6-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,5-dimethylpyridazine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,7,9)(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXHWVNRWTILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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